molecular formula C13H11ClN2O2 B187641 N-benzyl-5-chloro-2-nitroaniline CAS No. 10066-19-0

N-benzyl-5-chloro-2-nitroaniline

Cat. No. B187641
CAS RN: 10066-19-0
M. Wt: 262.69 g/mol
InChI Key: QNBUOSQMMPVAOB-UHFFFAOYSA-N
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Description

N-benzyl-5-chloro-2-nitroaniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the nitroaniline family and is widely used in organic synthesis and medicinal chemistry. In

Scientific Research Applications

N-benzyl-5-chloro-2-nitroaniline has several potential applications in scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. Studies have shown that N-benzyl-5-chloro-2-nitroaniline exhibits potent inhibitory activity against certain enzymes, such as carbonic anhydrase and cholinesterase. This makes it a potential candidate for the development of drugs for the treatment of various diseases, including Alzheimer's disease and glaucoma.
Another potential application of N-benzyl-5-chloro-2-nitroaniline is in the field of organic synthesis. This compound can be used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Mechanism Of Action

The mechanism of action of N-benzyl-5-chloro-2-nitroaniline is not fully understood. However, studies have shown that this compound exhibits inhibitory activity against certain enzymes, such as carbonic anhydrase and cholinesterase. This inhibition is believed to be due to the interaction of N-benzyl-5-chloro-2-nitroaniline with the active site of these enzymes, thereby preventing their normal function.

Biochemical And Physiological Effects

N-benzyl-5-chloro-2-nitroaniline has been shown to exhibit several biochemical and physiological effects. Studies have shown that this compound exhibits potent inhibitory activity against carbonic anhydrase and cholinesterase, which are enzymes that play important roles in various biological processes. Additionally, N-benzyl-5-chloro-2-nitroaniline has been shown to exhibit antifungal and antibacterial activity.

Advantages And Limitations For Lab Experiments

N-benzyl-5-chloro-2-nitroaniline has several advantages and limitations for lab experiments. One of the advantages of using this compound is its potent inhibitory activity against certain enzymes, which makes it a potential candidate for the development of drugs for the treatment of various diseases. Additionally, N-benzyl-5-chloro-2-nitroaniline is relatively easy to synthesize, which makes it readily available for use in lab experiments.
However, there are also limitations to using N-benzyl-5-chloro-2-nitroaniline in lab experiments. One of the limitations is its potential toxicity, which can pose a risk to researchers working with this compound. Additionally, the mechanism of action of N-benzyl-5-chloro-2-nitroaniline is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on N-benzyl-5-chloro-2-nitroaniline. One potential direction is the development of drugs for the treatment of various diseases, including Alzheimer's disease and glaucoma. Additionally, further research could be conducted to better understand the mechanism of action of N-benzyl-5-chloro-2-nitroaniline and its potential applications in other fields, such as agrochemicals and dyes. Finally, research could be conducted to explore the potential toxicity of N-benzyl-5-chloro-2-nitroaniline and to develop safety protocols for researchers working with this compound.

Synthesis Methods

The synthesis of N-benzyl-5-chloro-2-nitroaniline involves a multi-step process that requires the use of certain reagents and conditions. One of the most commonly used methods for synthesizing this compound is the nitration of N-benzyl-2-chloroaniline with a mixture of nitric and sulfuric acid. The resulting product is then reduced with iron filings and hydrochloric acid to yield N-benzyl-5-chloro-2-nitroaniline. Other methods for synthesizing this compound include the use of palladium-catalyzed coupling reactions and the reduction of N-benzyl-5-chloro-2-nitroacetanilide.

properties

CAS RN

10066-19-0

Product Name

N-benzyl-5-chloro-2-nitroaniline

Molecular Formula

C13H11ClN2O2

Molecular Weight

262.69 g/mol

IUPAC Name

N-benzyl-5-chloro-2-nitroaniline

InChI

InChI=1S/C13H11ClN2O2/c14-11-6-7-13(16(17)18)12(8-11)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2

InChI Key

QNBUOSQMMPVAOB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC2=C(C=CC(=C2)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=CC(=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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